Cas no 1485271-97-3 (3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid)

3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid
- 1485271-97-3
- EN300-843178
- 3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid
-
- MDL: MFCD31600884
- インチ: 1S/C8H10ClNO3/c1-4(2)3-5-6(8(11)12)7(9)10-13-5/h4H,3H2,1-2H3,(H,11,12)
- InChIKey: GURXSBNIHBSJKA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(=O)O)=C(CC(C)C)ON=1
計算された属性
- せいみつぶんしりょう: 203.0349209g/mol
- どういたいしつりょう: 203.0349209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843178-0.1g |
3-chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid |
1485271-97-3 | 95% | 0.1g |
$1056.0 | 2024-05-21 | |
Enamine | EN300-843178-1.0g |
3-chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid |
1485271-97-3 | 95% | 1.0g |
$1200.0 | 2024-05-21 | |
Enamine | EN300-843178-10.0g |
3-chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid |
1485271-97-3 | 95% | 10.0g |
$5159.0 | 2024-05-21 | |
Enamine | EN300-843178-0.05g |
3-chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid |
1485271-97-3 | 95% | 0.05g |
$1008.0 | 2024-05-21 | |
Enamine | EN300-843178-0.25g |
3-chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid |
1485271-97-3 | 95% | 0.25g |
$1104.0 | 2024-05-21 | |
Enamine | EN300-843178-2.5g |
3-chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid |
1485271-97-3 | 95% | 2.5g |
$2351.0 | 2024-05-21 | |
Enamine | EN300-843178-10g |
3-chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid |
1485271-97-3 | 10g |
$5159.0 | 2023-09-02 | ||
Enamine | EN300-843178-5.0g |
3-chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid |
1485271-97-3 | 95% | 5.0g |
$3479.0 | 2024-05-21 | |
Enamine | EN300-843178-0.5g |
3-chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid |
1485271-97-3 | 95% | 0.5g |
$1152.0 | 2024-05-21 | |
Enamine | EN300-843178-1g |
3-chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid |
1485271-97-3 | 1g |
$1200.0 | 2023-09-02 |
3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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3. Book reviews
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acidに関する追加情報
3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid (CAS No. 1485271-97-3): A Comprehensive Overview
3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid (CAS No. 1485271-97-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical research and development. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of a chlorine atom and a 2-methylpropyl substituent on the oxazole ring imparts distinct chemical properties and reactivity, making it an intriguing molecule for both academic and industrial investigations.
The chemical structure of 3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid is characterized by a carboxylic acid group at the 4-position of the oxazole ring, which confers acidic properties to the molecule. This functional group is crucial for its potential use in various chemical reactions, such as esterification, amide formation, and coupling reactions. The chlorine atom at the 3-position and the 2-methylpropyl group at the 5-position provide additional points of functionalization, allowing for the synthesis of a wide range of derivatives with diverse biological activities.
In the realm of pharmaceutical research, 3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid has shown promise as a lead compound for the development of novel drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to modulate kinase activity through small molecule inhibitors is a critical aspect of modern drug discovery, and 3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid offers a promising scaffold for further optimization.
Beyond its potential as a kinase inhibitor, 3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that certain derivatives of this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. These findings suggest that 3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid could serve as a valuable starting point for the development of new anti-inflammatory agents.
The synthetic accessibility of 3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound and its derivatives. One common approach involves the cyclization of an appropriate nitrile and carbonyl compound in the presence of an acid catalyst. This method allows for the facile introduction of various substituents at different positions on the oxazole ring, enabling researchers to explore a wide range of structural modifications.
In addition to its pharmaceutical applications, 3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid has also found use in other areas of chemistry. For example, it can serve as a building block for the synthesis of more complex molecules with diverse functionalities. The carboxylic acid group can be readily converted into esters or amides through standard chemical reactions, providing access to a variety of functionalized derivatives. These derivatives can be further modified to introduce additional functional groups or to enhance specific properties such as solubility or stability.
The environmental impact and safety profile of 3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid are important considerations in its development and application. Studies have shown that this compound exhibits low toxicity and environmental persistence when used under controlled conditions. However, as with any chemical substance, proper handling and disposal procedures should be followed to minimize potential risks.
In conclusion, 3-Chloro-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid (CAS No. 1485271-97-3) is a multifaceted compound with significant potential in pharmaceutical research and other areas of chemistry. Its unique chemical structure and versatile reactivity make it an attractive candidate for further investigation and development. As research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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